

Application Note: Quantification of Efinaconazole and its Analogues by LC-MS/MS

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Compound of Interest

Compound Name: *Efinaconazole analogue-1*

Cat. No.: B194801

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efinaconazole and its potential analogues in plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic, toxicokinetic, or metabolism studies of Efinaconazole and related compounds.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.^{[1][2][3]} As with any drug development program, it is crucial to have reliable analytical methods to quantify the parent drug and its metabolites or analogues in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.^{[4][5][6]} This document provides a detailed protocol for the quantification of Efinaconazole and can serve as a starting point for the analysis of its structural analogues.

Experimental Materials and Reagents

- Efinaconazole reference standard
- Internal Standard (IS) (e.g., Fluconazole or a stable isotope-labeled Efinaconazole)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Human plasma (K2-EDTA)

Equipment

- Liquid chromatograph (U)HPLC system
- Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source[7][8]
- Analytical column: Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) or equivalent[7][8]
- Microcentrifuge
- Vortex mixer
- Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in methanol.

- Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.
- Spiking into Plasma: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

- To 100 μ L of plasma sample (blank, CC, QC, or unknown), add 25 μ L of the internal standard working solution and vortex briefly.
- Add 500 μ L of ethyl acetate (or another suitable organic solvent).
- Vortex for 5 minutes.
- Centrifuge at 10,000 \times g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

Parameter	Value
Column	Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 μ m)[7][8]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	See Table 1
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Autosampler Temp.	10°C

Table 1: Chromatographic Gradient

Time (min)	% Mobile Phase B
0.0	20
1.0	95
2.0	95
2.1	20
3.0	20

Mass Spectrometry Parameters:

Parameter	Value
Ionization Mode	Heated Electrospray Ionization (HESI), Positive
Scan Type	Selected Reaction Monitoring (SRM)
Spray Voltage	3500 V
Sheath Gas	35 (arbitrary units)
Auxiliary Gas	10 (arbitrary units)
Capillary Temp.	325°C
Vaporizer Temp.	350°C

Table 2: SRM Transitions for Efinaconazole and Analogs (Hypothetical)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)
Efinaconazole	349.2	125.1	25
Analogue 1	User Determined	User Determined	User Determined
Analogue 2	User Determined	User Determined	User Determined
IS (Fluconazole)	307.1	220.1	20

Note: The SRM transitions and collision energies for analogues must be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance of the method for Efinaconazole, based on published data.^{[7][8]} Similar validation would be required for any analogues.

Table 3: Calibration Curve and Linearity

Analyte	Calibration Range	Correlation Coefficient (r^2)
Efinaconazole	1 - 2000 pg/mL	> 0.99

Table 4: Precision and Accuracy

QC Level	Concentration (pg/mL)	Precision (%CV)	Accuracy (%Bias)
LLOQ	1	< 15	\pm 15
Low	3	< 15	\pm 15
Medium	100	< 15	\pm 15
High	1500	< 15	\pm 15

Experimental Workflow

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Caption: LC-MS/MS workflow for the quantification of Efinaconazole.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Efinaconazole in plasma. The protocol can be adapted and validated for the analysis of Efinaconazole analogues, making it a valuable tool for drug discovery and development. The simple extraction procedure and rapid analysis time allow for high-throughput applications.

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